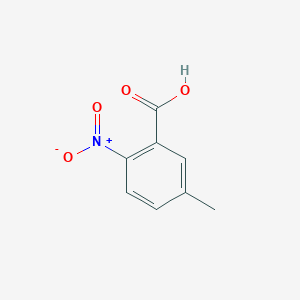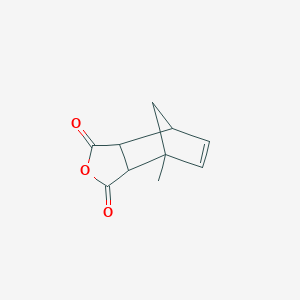
5-降冰片烯-2,3-二羧酸酐,甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Norbornene-2,3-dicarboxylic anhydride, methyl- (5-NDA) is a versatile organic compound used in a wide range of scientific research and applications. It is a cyclic anhydride with a molecular formula of C7H6O3, and is a colorless crystalline solid with a melting point of 170-172 °C. 5-NDA has been used in a variety of research applications, including as a synthetic intermediate in organic synthesis, as a reagent in peptide synthesis, and as a catalyst in the polymerization of olefins. It is also used in the synthesis of novel drugs, such as 5-norbornene-2,3-dicarboxylic acid derivatives and their analogs.
科学研究应用
合成和表征
- 合成技术:5-降冰片烯-2,3-二羧酸酐已使用特定技术合成。例如,Scheidegger、Baldwin 和 Roberts(1967 年)描述了一种立体选择性标记该化合物的方法,其中一个羰基组用 ^(14)C 标记 (Scheidegger、Baldwin 和 Roberts,1967 年)。此外,孙玉安(2007 年)从该酸酐合成了 5-降冰片烯-2,3-二羧酸二甲酯,收率高于 89.6% (孙玉安,2007 年)。
化学反应和性质
- 氧代反应:上村等人(1979 年)研究了降冰片烯衍生物与甲醇中的醋酸铊 (III) 的氧代反应,其中包括 5-降冰片烯-2,3-二羧酸酐。此过程导致特定的内酯化反应,形成反式氧代加合物 (上村、三好、冈野、森岛和犬伏,1979 年)。
聚合和材料应用
- 聚合和材料合成:野村和施罗克(1996 年)报道了 5-降冰片烯-2-羧酸盐或 5-降冰片烯-2,3-二羧酸盐的开环均聚物的合成,用于特定应用 (野村和施罗克,1996 年)。郝宇等人(2020 年)提出了一条技术路线,利用 5-降冰片烯-2,3-二羧酸酐作为起始原料,从二环戊二烯生产有价值的产品——降冰片烯衍生物及其聚合物 (郝宇、林、孙和潘,2020 年)。
光刻应用
- DUV 抗蚀剂应用:金和金(2003 年)合成了一种带有重氮酮基团的降冰片烯-马来酸酐共聚物,用于深紫外 (DUV) 光刻应用 (金振beak 和金京善,2003 年)。
溶解度和热力学性质
- 溶解度研究:已经研究了 5-降冰片烯-2,3-二羧酸酐在各种溶剂中的溶解度和热力学性质,为其物理性质提供了有价值的见解 (万、何、张、黄、赵、沙、李和任,2020 年)。
构象受限肽
- 肽合成:已经探索了降冰片烯衍生物在构象受限肽和拟肽合成中的应用,展示了其在生物有机化学领域的效用 (琼斯和诺斯,2004 年)。
安全和危害
作用机制
Nadic Methyl Anhydride, also known as 1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione or 5-Norbornene-2,3-dicarboxylic anhydride, methyl-, is an organic compound with a wide range of applications .
Target of Action
Nadic Methyl Anhydride primarily targets the synthesis of heat-resistant resins such as epoxy resins, polyimides, and phenolic resins . These resins are used in various industries including coatings, electronic materials, aerospace, and electronics .
Biochemical Pathways
Nadic Methyl Anhydride is involved in the synthesis of monomers for cross-linked polymer networks based on thiol-ene linkages . This is due to the reactivity of the norbornene moiety in the thiol-ene reaction .
Pharmacokinetics
It’s important to note that the compound is stable at room temperature but can be decomposed by water and alcohol .
Result of Action
The result of Nadic Methyl Anhydride’s action is the production of heat-resistant resins with excellent heat resistance, insulation, and chemical corrosion resistance . These resins are widely used in various fields such as coatings, electronic materials, aerospace, and electronics .
Action Environment
The action of Nadic Methyl Anhydride is influenced by environmental factors. For instance, the presence of moisture could cause free acid to form in the anhydride . Therefore, it’s recommended to store the compound in a dry place and keep the container tightly closed to prevent absorption of atmospheric moisture or contamination .
生化分析
Biochemical Properties
It is known that it is used as a curing agent in the preparation of epoxy resins This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that facilitates the curing process
Cellular Effects
Given its use in the synthesis of epoxy resins , it may influence cell function by interacting with cellular structures or processes involved in the synthesis of these resins
Molecular Mechanism
It is known to be involved in the synthesis of epoxy resins , suggesting that it may exert its effects at the molecular level through interactions with the molecules involved in this process
Temporal Effects in Laboratory Settings
It is known that it is used as a curing agent in the preparation of epoxy resins , suggesting that its effects may change over time as the curing process progresses
Metabolic Pathways
Given its role in the synthesis of epoxy resins , it may interact with enzymes or cofactors involved in this process
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Norbornene-2,3-dicarboxylic anhydride, methyl- involves the reaction of Norbornene with maleic anhydride followed by subsequent methylation of the resulting 5-Norbornene-2,3-dicarboxylic acid.", "Starting Materials": [ "Norbornene", "Maleic anhydride", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Norbornene is reacted with maleic anhydride in the presence of sulfuric acid as a catalyst to form 5-Norbornene-2,3-dicarboxylic acid.", "Step 2: The resulting 5-Norbornene-2,3-dicarboxylic acid is then methylated by reaction with methanol in the presence of sodium bicarbonate as a base catalyst.", "Step 3: The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization or distillation." ] } | |
CAS 编号 |
25134-21-8 |
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
(1S,2R,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m0/s1 |
InChI 键 |
LTVUCOSIZFEASK-MPXCPUAZSA-N |
手性 SMILES |
C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3 |
SMILES |
CC12CC(C=C1)C3C2C(=O)OC3=O |
规范 SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
其他 CAS 编号 |
25134-21-8 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
同义词 |
Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?
A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.
Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?
A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



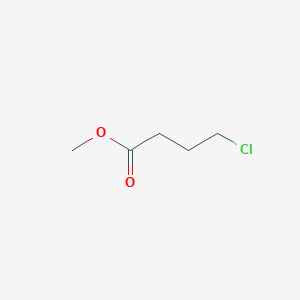
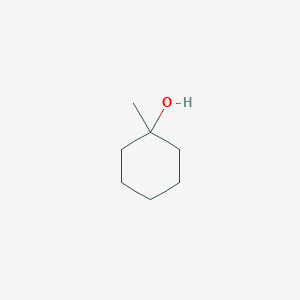
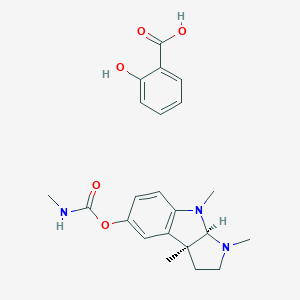



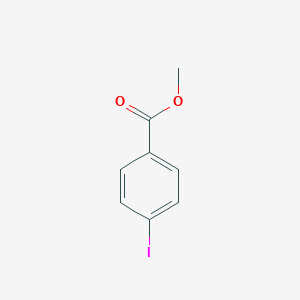
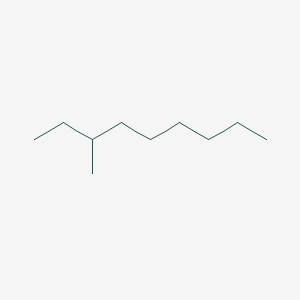

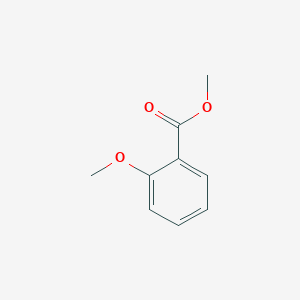

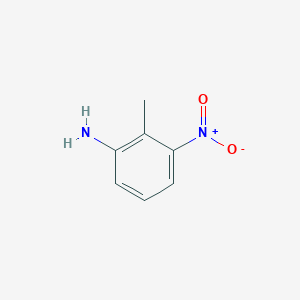
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
